Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside
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Overview
Description
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside, also known as 3-O-Methyl-D-glucosamine, is a chemical compound that is widely used in scientific research. It is a derivative of glucose and is commonly used as a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins.
Mechanism Of Action
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside acts as a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins. This process, known as O-GlcNAcylation, occurs on serine and threonine residues of proteins and is regulated by two enzymes, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). OGT transfers GlcNAc to proteins, while OGA removes GlcNAc from proteins. Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is used to study the role of O-GlcNAcylation in various cellular processes and diseases.
Biochemical And Physiological Effects
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside has several biochemical and physiological effects. It is a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins, which regulates various cellular processes. Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is also used to study the role of O-GlcNAcylation in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside has several advantages for lab experiments. It is a widely used substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins, which makes it easy to use in various assays. Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is also relatively stable, which allows for long-term storage. However, one limitation of Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is that it is relatively expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside in scientific research. One direction is to study the role of O-GlcNAcylation in various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is to develop new assays and techniques for the study of O-GlcNAcylation using Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside. Additionally, there is a need to develop new methods for the synthesis of Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside that are more cost-effective and environmentally friendly.
Synthesis Methods
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside can be synthesized by several methods. One of the most common methods involves the reaction of 3-O-acetyl-D-galactopyranosyl bromide with 2-acetamido-2-deoxy-6-thioglucose in the presence of a base such as triethylamine. The resulting product is then methylated with methyl iodide to yield Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside.
Scientific Research Applications
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is widely used in scientific research as a substrate for enzymes that catalyze the transfer of N-acetylglucosamine (GlcNAc) to proteins. This process, known as O-GlcNAcylation, is a dynamic post-translational modification that regulates various cellular processes, including transcription, translation, and signal transduction. Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside is also used to study the role of O-GlcNAcylation in various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
145633-28-9 |
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Product Name |
Methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside |
Molecular Formula |
C15H27NO10S |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6S)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(sulfanylmethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10S/c1-5(18)16-8-11(21)9(19)7(4-27)25-14(8)26-13-10(20)6(3-17)24-15(23-2)12(13)22/h6-15,17,19-22,27H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10+,11-,12-,13+,14+,15-/m1/s1 |
InChI Key |
KJOLNSMZEBPAIX-MUHRKBNZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CS)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O |
synonyms |
Me ADTG-Gal Me-SGlcNAc-Gal methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside |
Origin of Product |
United States |
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